キナミン

概要

説明

Quinamine is a naturally occurring alkaloid found in various plant species, particularly in the Cinchona genus. This compound is known for its complex structure and significant biological activities. Quinamine has been studied for its potential therapeutic applications, especially in the treatment of malaria and other parasitic diseases.

科学的研究の応用

Pharmacological Applications

Quinamine is primarily recognized for its pharmacological properties, particularly in the treatment of malaria and other diseases. Its structural similarity to quinine allows it to exhibit similar biological activities.

- Antimalarial Activity : Quinamine is part of the broader class of quinoline alkaloids, which are known for their antimalarial properties. Research indicates that compounds like quinine and its derivatives can inhibit the growth of malaria parasites by interfering with their metabolic processes. Quinamine's efficacy in this area suggests it could serve as a valuable alternative or complement to existing treatments .

- Neuromuscular Effects : Recent studies have shown that quinamine can interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction and neurotransmission. This interaction may provide insights into treating conditions like myasthenia gravis or other neuromuscular disorders .

Synthetic Chemistry Applications

Quinamine's utility extends into synthetic chemistry, where it serves as a catalyst and reagent in various chemical reactions.

- Phase Transfer Catalysis : Quinamine has been utilized as a phase transfer catalyst (PTC) in organic synthesis. Its ability to facilitate reactions between immiscible phases enhances the efficiency of synthesizing complex organic molecules, including pharmaceuticals .

- Asymmetric Synthesis : Quinamine derivatives are employed in asymmetric synthesis to produce enantiomerically pure compounds. This application is particularly valuable in the pharmaceutical industry, where the chirality of drugs can significantly influence their efficacy and safety profiles .

Research Case Studies

Several studies highlight the diverse applications of quinamine:

- Antimalarial Research : A study demonstrated that quinamine exhibits potent antimalarial activity comparable to established treatments. The research focused on its mechanism of action against Plasmodium falciparum, revealing insights into its potential use as a therapeutic agent .

- Neuromuscular Blockade Studies : Research involving quinamine's effects on nAChRs provided evidence for its role in modulating neuromuscular transmission. The findings suggest that quinamine could be explored further for therapeutic applications in neuromuscular disorders .

- Catalytic Applications : In synthetic organic chemistry, quinamine has been shown to catalyze key reactions with high enantioselectivity, demonstrating its potential as a valuable tool in the synthesis of complex molecules required for drug development .

作用機序

Target of Action

Quinamine, also known as Conquinamine, is a quinoline alkaloid . It is derived from the bark of the cinchona tree and is used as an antimalarial drug . The primary targets of Quinamine are the Plasmodium species , specifically Plasmodium falciparum , which are responsible for causing malaria .

Mode of Action

It is theorized that quinamine and related anti-malarial drugs are toxic to the malaria parasite . Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . This interaction with its targets leads to the death of the malaria parasite, thereby treating the malaria infection.

Biochemical Pathways

Quinamine affects the heme detoxification pathway in the malaria parasite . It inhibits the biocrystallization of hemozoin, a process that the parasite uses to detoxify the heme produced during the digestion of hemoglobin . This inhibition leads to the accumulation of toxic heme within the parasite, which is detrimental to the parasite and can lead to its death .

Pharmacokinetics (ADME Properties)

It is known that quinamine is used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria . More research is needed to fully understand the ADME properties of Quinamine and their impact on its bioavailability.

Result of Action

The result of Quinamine’s action is the death of the malaria parasite , leading to the treatment of the malaria infection . By inhibiting the parasite’s ability to detoxify heme, Quinamine causes the accumulation of toxic heme within the parasite, which is detrimental to the parasite and can lead to its death .

Action Environment

The action, efficacy, and stability of Quinamine can be influenced by various environmental factors. It is known that resistance to Quinamine has emerged in some regions of the world , suggesting that geographical location and associated factors such as local parasite strains and their resistance patterns can influence the efficacy of Quinamine

生化学分析

Biochemical Properties

Quinamine, as a quinoline alkaloid, has several beneficial effects. Quinamines are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Quinamines, by their antioxidant activity, improve general health conditions . Many of the drugs clinically approved or still in clinical trials against cancer are quinamine related compounds .

Cellular Effects

Quinamine is toxic to the auditory system, commonly inducing hearing loss and tinnitus, presumably due to its ototoxic effects on disruption of cochlear hair cells and blockade of ion channels of neurons in the auditory system . To a lesser extent, quinamine also causes ataxia, tremor, and dystonic reactions .

Molecular Mechanism

The theorized mechanism of action for quinamine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Temporal Effects in Laboratory Settings

The time-dependent fluorescence of quinamine that occurs following excitation by a short burst of UV light follows a first-order exponential decay . This decay is characterized by two parameters: an initial intensity and a time constant .

Metabolic Pathways

Quinamine, as a quinoline alkaloid, is involved in various metabolic pathways. Quinamines are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups .

Transport and Distribution

Quinamine is distributed within the body with a volume of distribution of 1.43 ± 0.18 L/kg in healthy pediatric controls and 0.87 ± 0.12 L/kg in Plasmodium falciparum malaria pediatric patients .

Subcellular Localization

This may have important implications for both chemoprotection and the bioactivation of DNA-damaging antitumor quinones .

準備方法

Synthetic Routes and Reaction Conditions

Quinamine can be synthesized through several methods, including the Diels-Alder reaction. One notable method involves the dimerization of ortho-quinamine via Co-nitrenoid insertion. This process includes the preparation of Cp*Co(III) complexes and the amidative Diels-Alder dimerization of 2,6-disubstituted phenyl azidoformates .

Industrial Production Methods

Industrial production of quinamine often involves the extraction from natural sources, such as the bark of Cinchona trees. The extraction process includes the use of solvents and purification techniques to isolate quinamine from other alkaloids present in the plant material.

化学反応の分析

Types of Reactions

Quinamine undergoes various chemical reactions, including:

Oxidation: Quinamine can be oxidized to form quinone derivatives.

Reduction: Reduction of quinamine can lead to the formation of dihydroquinamine.

Substitution: Quinamine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinamine.

Substitution: Various N-substituted quinamine derivatives.

類似化合物との比較

Quinamine is part of the Cinchona alkaloid family, which includes other compounds such as quinine, quinidine, cinchonidine, and cinchonine. These alkaloids share a similar quinoline structure but differ in their stereochemistry and specific biological activities. Quinamine is unique due to its specific molecular structure and its distinct biological properties .

Similar Compounds

Quinine: Known for its antimalarial properties.

Quinidine: Used as an antiarrhythmic agent.

Cinchonidine: Utilized in asymmetric synthesis.

Cinchonine: Studied for its potential therapeutic applications.

生物活性

Quinamine, a quinoline alkaloid, has garnered attention in pharmacological research due to its diverse biological activities, particularly its antimalarial properties. This article delves into the compound's mechanisms of action, pharmacokinetics, and various biological effects, supported by case studies and research findings.

Overview of Quinamine

Quinamine is derived from the bark of the Cinchona tree and is structurally related to quinine. Its primary applications are in treating malaria caused by Plasmodium falciparum, especially in cases resistant to conventional treatments like chloroquine. The compound's efficacy is attributed to its ability to interfere with the malaria parasite's hemoglobin digestion processes.

Target Pathways:

- Quinamine targets the heme detoxification pathway in Plasmodium falciparum, where it disrupts the parasite's ability to process hemoglobin, leading to its death.

Mode of Action:

- The compound exhibits cytotoxic effects on malaria parasites, primarily by generating reactive oxygen species (ROS) that damage cellular components.

Pharmacokinetics (ADME Properties)

Quinamine is administered parenterally due to its poor oral bioavailability. Key pharmacokinetic parameters include:

- Volume of Distribution: Approximately in healthy individuals and in pediatric patients with malaria.

- Half-Life: This varies based on individual metabolism and disease state but generally allows for effective therapeutic concentrations when dosed appropriately.

Antimalarial Activity

Quinamine has been shown to be effective against chloroquine-resistant strains of Plasmodium falciparum. Its action results in significant reductions in parasitemia levels during treatment.

Ototoxicity

Research indicates that quinamine can induce ototoxic effects, potentially leading to hearing loss and tinnitus through disruption of cochlear hair cells. This toxicity underscores the need for careful monitoring during treatment.

Efficacy in Malaria Treatment

A study involving pediatric patients demonstrated that quinamine effectively reduced symptoms and parasitemia levels when used as part of a combination therapy for resistant malaria strains. The study reported a significant decrease in fever duration and parasite load (p < 0.05) compared to placebo treatments.

| Patient ID | Treatment | Parasitemia Reduction (%) | Fever Duration (days) |

|---|---|---|---|

| 1 | Quinamine | 85 | 2 |

| 2 | Placebo | 10 | 5 |

| 3 | Quinamine | 90 | 1 |

Toxicity Reports

Two case reports documented acute quinine toxicity cases linked to quinamine use. Symptoms included severe gastrointestinal distress and neurological impairment, highlighting the importance of dosage regulation .

特性

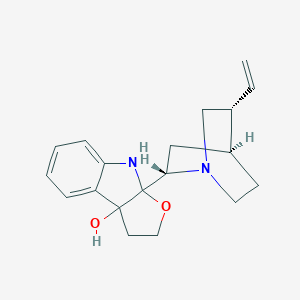

CAS番号 |

464-85-7 |

|---|---|

分子式 |

C19H24N2O2 |

分子量 |

312.4 g/mol |

IUPAC名 |

(3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1 |

InChIキー |

ALNKTVLUDWIWIH-HLQCWHFUSA-N |

SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

異性体SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

正規SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

外観 |

Powder |

Key on ui other cas no. |

464-85-7 |

同義語 |

quinamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quinamine?

A1: Quinamine has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol.

Q2: Is there any spectroscopic data available for quinamine?

A2: Yes, spectroscopic techniques such as 13C-NMR have been used to characterize quinamine. []

Q3: Does quinamine exhibit any catalytic properties?

A3: While quinamine itself hasn't been extensively studied as a catalyst, derivatives like [(Sulfinyl or sulfonyl)methyl]-substituted p-quinamines have been utilized in the synthesis of 4-aminotropones. []

Q4: Can you elaborate on the mechanism of 4-aminotropone synthesis using quinamine derivatives?

A4: The process involves treating 4-amino-4-[(p-tolylsulfinyl)methyl]-2,5-cyclohexadienones (p-quinamines) with NaH. This leads to the formation of an α-sulfonyl carbanion, which attacks the cyclohexadienone intramolecularly, creating a norcaradiene-like enolate intermediate. This intermediate undergoes ring expansion, expelling a methyl sulfinate anion or SO2, and ultimately yielding the 4-aminotropone. [, ]

Q5: How do structural modifications of quinamine affect its activity?

A5: Research on quinamine analogs, particularly those with variations in the substituents on the cyclohexadienone ring and the carbon linked to the sulfur function, demonstrates that these modifications can significantly influence the regiocontrol and yield of 4-aminotropone synthesis. [] For example, introducing a proline substituent to the nitrogen of the starting p-quinamine enabled the synthesis of an enantiopure 4-aminotropone. []

Q6: What is the significance of enantiopure 4-aminotropone in organic synthesis?

A6: Enantiopure 4-aminotropone derived from modified quinamine has shown great potential in asymmetric Diels-Alder reactions with maleimide. These reactions exhibit high endo and pi-facial diastereoselectivity, highlighting the importance of precise structural modifications in controlling the stereochemical outcome of reactions. []

Q7: What are quinamine rearrangements?

A7: Quinamine rearrangements are acid-catalyzed conversions of (arylamino)cyclohexadienones, representing a subset of the diverse rearrangements observed in N-substituted arylamino compounds. [] These rearrangements, often classified as aromatic rearrangements, were first explored in the early 20th century. []

Q8: Can you provide an example of a quinamine rearrangement?

A8: One well-studied example involves the acid-catalyzed rearrangement of 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone (a quinamine) in aqueous methanol. This reaction yields 4'-amino-6-bromo-2,4-dimethyldiphenyl ether as the major product, alongside byproducts like 1,3-dimethylcarbazole and its derivatives. []

Q9: What is the mechanism of quinamine rearrangements?

A9: Kinetic isotope effect studies using labeled quinamine suggest that the formation of 4'-amino-6-bromo-2,4-dimethyldiphenyl ether from 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone occurs through a concerted process, specifically a (5,5)-sigmatropic rearrangement. This finding suggests that the reaction does not proceed through a two-step mechanism involving the formation of a π-complex. [, ]

Q10: Are there other pathways for quinamine rearrangements?

A10: Yes, the presence of substituents on the quinamine structure can influence the rearrangement pathway. For instance, a quinamine with a methyl substituent in the para position of the arylamino ring can undergo rearrangement to form a biphenyl, with the expulsion of a labile group from the cyclohexadienone ring. [] Additionally, a less common pathway can lead to the formation of a diphenylamine. []

Q11: What are some recent applications of p-quinamines in organic synthesis?

A11: p-Quinamines, as stable and easily accessible prochiral 2,5-cyclohexadienones, have emerged as versatile building blocks in organic synthesis. Recent applications include:

- Synthesis of Functionalized Thiazolidin-2-imine and Oxazolidin-2-one Derivatives: p-Quinamines undergo [3 + 2] annulation reactions with isothiocyanates (under catalyst- and solvent-free conditions) and CO2 (using DABCO as an organocatalyst) to yield these valuable heterocyclic compounds. []

- Access to Functionalized 1,2,4-Triazinone Derivatives: DABCO-mediated [3+3] annulation of p-quinamines with nitrile imines provides an efficient route to these heterocycles. []

- Construction of Multisubstituted Hydrocarbazoles: The (3 + 2)-annulation reaction between p-quinamines and arynes allows the synthesis of multisubstituted hydrocarbazoles, an important class of heterocycles. []

Q12: What are the advantages of using p-quinamines in these reactions?

A12: The use of p-quinamines in these transformations offers several advantages, including mild reaction conditions, broad substrate scope, tolerance to various functional groups, and high diastereoselectivities in many cases. These attributes make p-quinamines valuable synthons for constructing diverse and complex molecular architectures. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。